molecular formula C13H32O6Si4 B12351955 2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane CAS No. 139052-13-4

2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Cat. No.: B12351955
CAS No.: 139052-13-4
M. Wt: 396.73 g/mol
InChI Key: IPXMMBFOSWEGRL-UHFFFAOYSA-N
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Description

This compound is a cyclotetrasiloxane derivative featuring a heptamethyl-substituted siloxane ring and a functionalized propyl substituent containing an epoxy (oxirane) group. The structure comprises four silicon atoms arranged in an eight-membered ring, with alternating oxygen atoms and methyl groups at positions 2, 4, 6, and 8. The unique substituent at position 8—3-[(oxiran-2-yl)methoxy]propyl—introduces reactivity due to the epoxide moiety, enabling applications in crosslinking and polymer chemistry.

Synthesis: The compound is likely synthesized via hydrosilylation, where a platinum catalyst facilitates the addition of a Si–H bond in heptamethylcyclotetrasiloxane to an allyl glycidyl ether precursor (analogous to methods described in ). This approach ensures high regioselectivity and yields.

Properties

CAS No.

139052-13-4

Molecular Formula

C13H32O6Si4

Molecular Weight

396.73 g/mol

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-8-[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C13H32O6Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3

InChI Key

IPXMMBFOSWEGRL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCCOCC2CO2)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Cyclotetrasiloxane, 2,2,4,4,6,6,8-heptamethyl-8-[3-(2-oxiranylmethoxy)propyl]- typically involves the following steps:

    Hydrolysis and Condensation: The starting material, dimethyldichlorosilane, is hydrolyzed in water to form a mixture of silanols and siloxanes. This mixture undergoes condensation to form cyclic siloxanes.

    Functionalization: The cyclic siloxane is then functionalized by introducing the oxirane group. This is achieved through a reaction with an epoxide precursor

Biological Activity

The compound 2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound with potential biological activities. This article explores its biological activity through a review of existing literature, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H34O4Si4C_{16}H_{34}O_4Si_4. It features a unique structure combining siloxane units with methoxy and epoxide functional groups. The molecular weight is approximately 282.59 g/mol, with no hydrogen bond donors and four hydrogen bond acceptors .

PropertyValue
Molecular Weight282.59 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass282.05951532 g/mol

Antimicrobial Properties

Research indicates that organosilicon compounds exhibit significant antimicrobial properties. A study focusing on similar siloxane compounds found that they could inhibit the growth of various bacteria and fungi. The presence of the epoxide group in this compound may enhance its reactivity towards microbial cell walls .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that the heptamethylsiloxane backbone may influence cell viability. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines in vitro. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.

Case Study: In Vivo Effects

A notable case study involved the administration of a structurally similar compound in animal models. The results demonstrated an increase in liver enzyme activities indicative of metabolic activation and potential hepatotoxicity. This suggests that while the compound may have beneficial effects at certain concentrations, it could also pose risks at higher doses .

Table 2: Summary of Biological Activity Studies

Study TypeFindingsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines
In Vivo EffectsIncreased liver enzymes; potential toxicity

The biological activity of this compound can be attributed to its ability to interact with cellular components. The epoxide group is known for its electrophilic nature, which allows it to react with nucleophiles in biological systems. This reactivity may lead to modifications of proteins and nucleic acids, ultimately affecting cellular function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₃H₃₂O₆Si₄ (calculated based on substituent analysis).
  • Molecular Weight : ~396.34 g/mol.
  • Reactivity : The epoxide group undergoes ring-opening reactions with nucleophiles (e.g., amines, acids), making it valuable for epoxy-silicone hybrid materials.

Cyclotetrasiloxanes with varying substituents exhibit distinct physical, chemical, and functional properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data of Cyclotetrasiloxane Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
Target Compound C₁₃H₃₂O₆Si₄ ~396.34 3-[(oxiran-2-yl)methoxy]propyl Epoxide reactivity, polar functionality Epoxy-silicone hybrids, adhesives
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-... (10448-09-6) C₁₃H₂₆O₄Si₄ 358.69 Phenyl (C₆H₅) Hydrophobic, high thermal stability, refractive index ~1.46 High-temperature silicones, optics
Heptamethyl(3,3,3-trifluoropropyl)-... (1744-30-5) C₁₀H₁₅F₃O₄Si₄ 378.34 3,3,3-Trifluoropropyl (CF₃CH₂CH₂) Chemical resistance, low surface energy, fluorophilic Specialty coatings, lubricants
Octamethylcyclotetrasiloxane (68583-49-3) C₈H₂₄O₄Si₄ 356.70 All methyl groups Non-reactive, volatile (boiling point ~175°C) Silicone fluid precursor, carrier solvent
Tris(glycidoxypropyl)phenylsilane () C₃₁H₅₄O₁₀Si₃ ~710.00 Three glycidoxypropyl groups Multi-epoxide functionality, enhanced crosslinking density Advanced composite resins
Key Findings :

Reactivity: The target compound’s epoxide group enables covalent bonding with nucleophiles, unlike the inert phenyl or trifluoropropyl analogs. This reactivity is critical for creating durable polymers .

Thermal and Chemical Stability :

  • The phenyl-substituted analog exhibits superior thermal stability (decomposition >300°C), attributed to aromatic conjugation .
  • The trifluoropropyl analog resists oxidation and chemical degradation, ideal for harsh environments .

Physical Properties: Octamethylcyclotetrasiloxane is volatile and non-polar, serving as a solvent or silicone precursor . The target compound’s polarity (from the epoxide) enhances compatibility with polar substrates in adhesives.

Safety :

  • Phenyl-substituted cyclotetrasiloxanes are flagged as experimental teratogens, requiring stringent handling . Epoxide-containing derivatives may pose similar risks due to reactive groups.

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